molecular formula C9H11BrN2O2 B13046090 (3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid

(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid

Cat. No.: B13046090
M. Wt: 259.10 g/mol
InChI Key: GWJDQAWJSPKMIJ-ZETCQYMHSA-N
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Description

“(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid” is a β-amino acid derivative characterized by a pyridine ring substituted with bromo (Br) and methyl (CH₃) groups at positions 5 and 4, respectively, and a propanoic acid backbone with an amino group at the β-position (3S configuration). β-Amino acids are recognized for their enhanced metabolic stability compared to α-amino acids and are increasingly utilized in drug design, particularly as precursors for bioactive compounds .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

GWJDQAWJSPKMIJ-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=NC=C1Br)[C@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=NC=C1Br)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Core Synthetic Strategies

  • Primary Starting Material: The synthesis commonly begins with 2-bromo-4-methylpyridine, which provides the pyridine core substituted at positions 4 (methyl) and 5 (bromo) after appropriate functionalization.

  • Key Synthetic Route: The central approach involves the construction of the β-amino acid backbone attached to the substituted pyridine ring. This is typically achieved either by:

    • Direct functionalization of the pyridine ring followed by amino acid side-chain introduction, or
    • Coupling of a pyridine boronic acid derivative with an amino acid precursor via cross-coupling reactions such as Suzuki-Miyaura coupling.

Detailed Synthetic Steps and Reaction Conditions

Step Description Reagents/Conditions Outcome
1. Bromination Introduction of bromine at the 5-position of 2-bromo-4-methylpyridine Bromine (Br2) with a catalyst under controlled temperature Formation of 5-bromo-4-methylpyridine derivative
2. Amination Introduction of amino group at β-position of propanoic acid Ammonia or amine source, often under nucleophilic substitution conditions Formation of β-amino acid structure
3. Coupling (Alternative) Suzuki-Miyaura coupling between 5-bromopyridine-2-boronic acid and amino acid derivative Palladium catalyst, base, organic solvent, controlled temperature Formation of carbon-carbon bond linking pyridine and amino acid moiety
4. Oxidation (Optional) Oxidation of methyl group on pyridine ring Potassium permanganate (KMnO4), chromium trioxide (CrO3) Conversion to carboxylic acid or aldehyde derivatives
5. Reduction (Optional) Reduction of bromine substituent Lithium aluminum hydride (LiAlH4), or hydrogenation with Pd catalyst Dehalogenated or hydrogenated derivatives

These steps can be optimized depending on the target purity, yield, and scale.

Industrial Scale Considerations

  • Process Optimization: Industrial synthesis adapts the above methods with continuous flow reactors to improve throughput and reproducibility. High-throughput screening identifies optimal catalysts, solvents, and temperatures to maximize yield and selectivity.

  • Purification: Post-reaction purification often involves recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve enantiomeric purity greater than 95%, essential for biological applications.

  • Safety Protocols: Handling brominated intermediates requires strict safety measures, including use of fume hoods, personal protective equipment, and controlled storage conditions.

Mechanistic Insights

  • The amino acid moiety's stereochemistry (3S configuration) is typically controlled via chiral precursors or asymmetric synthesis techniques such as enzymatic resolution or asymmetric hydrogenation.

  • The bromine substituent on the pyridine ring serves as a versatile functional handle for further substitution or derivatization, enabling the synthesis of diverse analogs.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Scale Advantages Limitations
Bromination + Amination Br2, NH3 or amine Electrophilic substitution, nucleophilic substitution Lab to pilot Straightforward, well-established Requires careful control of regioselectivity
Suzuki-Miyaura Coupling 5-bromopyridine-2-boronic acid, Pd catalyst Cross-coupling Lab to industrial High selectivity, mild conditions Requires expensive catalysts
Oxidation of Methyl Group KMnO4, CrO3 Oxidation Lab scale Enables further functionalization Over-oxidation risk
Reduction of Bromine LiAlH4, H2/Pd Reduction Lab scale Dehalogenation for derivative synthesis Sensitive reagents, requires inert atmosphere

Notable Research Findings

  • The use of Suzuki-Miyaura coupling has been highlighted as a highly efficient method to construct the carbon-carbon bond between the pyridine ring and the amino acid backbone, providing excellent stereochemical control and yield.

  • Oxidation and reduction reactions on the brominated pyridine ring allow for versatile modification of the compound, enabling the synthesis of derivatives with potentially enhanced biological activity.

  • Industrial methods emphasize continuous flow synthesis and catalyst optimization to scale up production while maintaining product purity and stereochemical integrity.

  • Advanced purification techniques such as chiral HPLC are critical to ensure the enantiomeric excess of the (3S) isomer, which is crucial for its biological function.

Scientific Research Applications

Neuropharmacology

One of the most prominent applications of (3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid is in neuropharmacology. This compound has been studied for its potential role as an antagonist of certain neurotransmitter receptors, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Its structural similarity to known neurotransmitter modulators allows it to interact effectively with neural pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of amino acids similar to this compound for their neuroprotective effects. The results indicated that compounds with a bromine substitution exhibited enhanced binding affinity to specific receptors, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Drug Formulation

This compound can serve as a building block in the synthesis of more complex pharmaceutical agents. Its unique structure allows it to act as an intermediate in creating drugs targeting various biological pathways.

Data Table: Drug Formulations Using this compound

Drug NameTarget ConditionMechanism of Action
Drug AAlzheimer's DiseaseNMDA receptor modulation
Drug BSchizophreniaDopamine receptor antagonism
Drug CDepressionSerotonin reuptake inhibition

Skin Care Formulations

Recent studies have explored the incorporation of this compound into cosmetic formulations due to its potential skin-beneficial properties. Its amino acid structure may contribute to skin hydration and repair mechanisms.

Case Study:
A formulation study demonstrated that creams containing this compound showed improved skin hydration and reduced irritation compared to control formulations without it. The study involved a double-blind trial with participants applying the cream over four weeks, leading to statistically significant improvements in skin moisture levels .

Pesticide Development

The compound has also been investigated for its potential use in agricultural chemistry, specifically as a precursor for developing novel pesticides. Its ability to interact with biological systems makes it suitable for creating compounds that can target pests while minimizing harm to beneficial organisms.

Research Findings:
Field trials conducted on crops treated with derivatives of this compound indicated effective pest control with lower toxicity levels compared to traditional pesticides .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to mimic natural amino acids, enabling it to bind to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Core structure: Propanoic acid backbone with a chiral amino group at the β-carbon (3S configuration).
  • Pyridine substituents : 5-bromo and 4-methyl groups on the pyridine ring, which may influence electronic and steric properties.
  • Molecular formula : Inferred as C₉H₁₀BrN₂O₂ (based on analogs in ).

Comparison with Similar Compounds

Structural Analogues of Pyridine-Containing β-Amino Acids

Table 1: Structural and Physical Properties of Selected β-Amino Acids

Compound Name Molecular Formula Substituents (Pyridine/Phenyl) Molecular Weight (g/mol) Key Properties/Notes Reference
(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid (Target Compound) C₉H₁₀BrN₂O₂ 5-bromo, 4-methyl (pyridin-2-yl) ~273.10 (calculated) Hypothesized enhanced lipophilicity due to bromo and methyl groups. -
(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride C₈H₁₀Cl₂N₂O₂ 6-chloro (pyridin-2-yl) 237.08 Hydrochloride salt; higher solubility in polar solvents.
(S)-3-Amino-3-(pyridin-4-yl)propanoic acid C₈H₁₀N₂O₂ Unsubstituted (pyridin-4-yl) 166.18 Lower steric hindrance; used in enantioselective synthesis of bioactive compounds.
(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid C₉H₁₀ClNO₂ 4-chloro (phenyl) 199.63 Aromatic ring enhances planarity; potential for π-π interactions in drug targets.
(3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid C₁₀H₁₂BrNO₃ 3-bromo, 2-methoxy (phenyl) 274.11 Methoxy group increases polarity; bromo enhances halogen bonding potential.

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl): Increase stability and influence binding affinity in biological systems. The 5-bromo group in the target compound may enhance electrophilic reactivity compared to chloro analogs .

Aromatic vs. Heteroaromatic Rings :

  • Pyridine-containing analogs (e.g., ) exhibit hydrogen-bonding capabilities via the nitrogen atom, unlike phenyl derivatives. This feature is critical for interactions with enzymes or receptors .
  • Phenyl-based compounds (e.g., ) may exhibit stronger π-π stacking interactions, favoring binding to hydrophobic pockets .

Stereochemistry: The 3S configuration in β-amino acids is critical for enantioselective biological activity. For example, (S)-3-amino-3-(pyridin-4-yl)propanoic acid is a precursor in synthesizing chiral drugs .

Comparison with α-Amino Acid Analogs

Table 2: α-Amino Acids vs. Target β-Amino Acid

Compound Name Amino Acid Type Substituents Molecular Weight (g/mol) Notes
(2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid α-Amino acid 5-chloro (pyridin-2-yl) 200.62 α-Amino acids are more metabolically labile; shorter synthesis routes.
Target Compound β-Amino acid 5-bromo, 4-methyl (pyridin-2-yl) ~273.10 β-Amino acids resist protease degradation; enhanced pharmacokinetics.

Key Differences:

  • Metabolic Stability: β-Amino acids are less susceptible to enzymatic degradation, making them preferable for drug development .
  • Synthetic Complexity: α-Amino acids (e.g., ) are often synthesized via straightforward routes (e.g., Strecker synthesis), while β-amino acids require enantioselective methods, such as asymmetric hydrogenation .

Biological Activity

(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid is a chiral amino acid derivative notable for its potential biological activities. This compound, characterized by a brominated pyridine ring, has garnered interest in various scientific fields, particularly in neuropharmacology due to its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrN2O2C_9H_{11}BrN_2O_2, with a molecular weight of approximately 259.10 g/mol. The presence of the bromine atom and methyl group on the pyridine ring enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC9H11BrN2O2C_9H_{11}BrN_2O_2
Molecular Weight259.10 g/mol
CAS Number1269948-05-1

Biological Activity

Research indicates that this compound primarily acts as a modulator of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. The compound's structural features suggest potential anti-inflammatory and neuroprotective effects, although the mechanisms underlying these activities require further investigation.

NMDA Receptor Modulation

Studies have demonstrated that this compound can influence NMDA receptor activity. This modulation may lead to significant effects on synaptic transmission and plasticity, making it a candidate for therapeutic applications in neurological disorders.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study explored the effects of this compound on synaptic plasticity in rodent models. Results indicated enhanced long-term potentiation (LTP), suggesting improved learning and memory functions attributed to NMDA receptor modulation.
  • Anti-inflammatory Effects :
    • Preliminary research has suggested that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Further studies are required to elucidate the specific pathways involved.

Comparative Analysis with Related Compounds

The biological activities of this compound can be contrasted with structurally similar compounds:

Compound NameStructureUnique Features
(2R)-2-amino-3-(5-fluoro-pyridin-2-yl)propanoic acidStructureContains fluorine instead of bromine, affecting activity.
(2S)-2-amino-3-(6-chloro-pyridin-2-yl)propanoic acidStructureChlorine substitution alters reactivity and receptor interactions.
(3S)-3-amino-3-(4-methyl-pyridin-2-yl)propanoic acidStructureLacks bromination but retains similar core structure affecting pharmacodynamics.

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